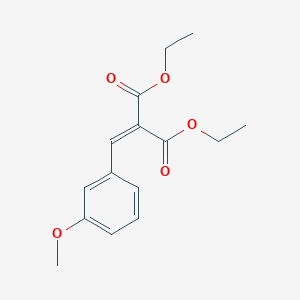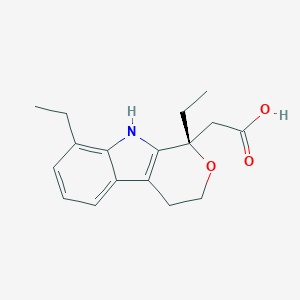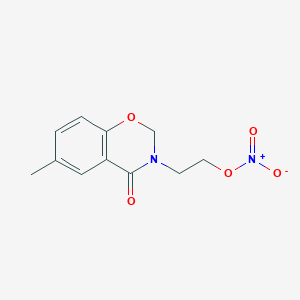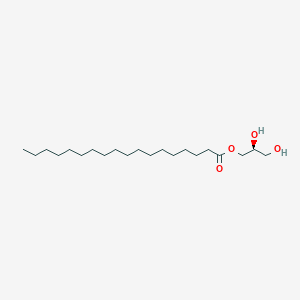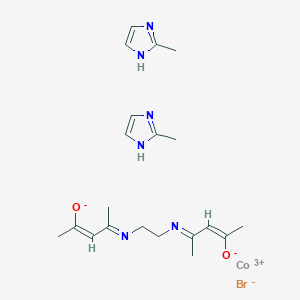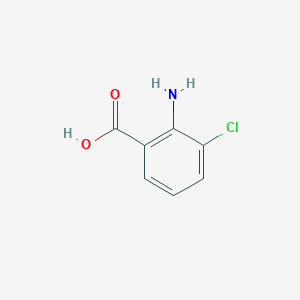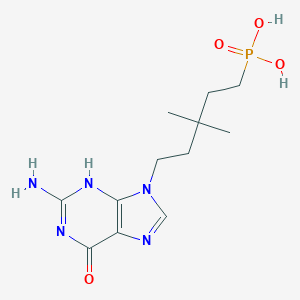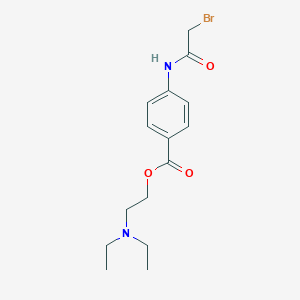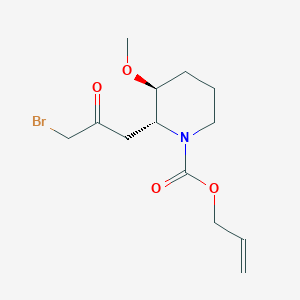
Prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate is a chemical compound belonging to the class of piperidine derivatives. It is a colorless and odorless crystalline solid with a melting point of 74°C and a boiling point of 111°C. It is soluble in water, ethanol, and methanol, and insoluble in ether and benzene. It has been used extensively in scientific research due to its unique properties and versatility.
Aplicaciones Científicas De Investigación
Understanding the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin
One notable application of structurally similar compounds to Prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate is in the acidolysis of lignin model compounds, which has implications for biofuel production and the development of renewable resources. The research by Yokoyama (2015) investigates the acidolysis mechanism of β-O-4 type lignin model compounds, highlighting the role of enol ether compounds in this process, which is crucial for understanding the chemical breakdown and utilization of lignin in environmentally friendly chemical synthesis and biofuel production T. Yokoyama, 2015.
Biocatalyst Inhibition by Carboxylic Acids
In the context of biocatalysis, understanding the inhibition mechanisms caused by carboxylic acids is essential for optimizing fermentation processes, including those that might involve or be affected by compounds similar to Prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate. Jarboe, Royce, and Liu (2013) review the effects of saturated, straight-chain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, which are pivotal in bio-renewable chemical production, including lactic acid and other biomolecules that are foundational for the green chemistry sector L. Jarboe, Liam A. Royce, Ping-huai Liu, 2013.
Phosphonic Acid Preparation and Applications
Although not directly mentioned, research into the synthesis and application of phosphonic acids shares relevance due to the structural aspects and synthetic routes that may overlap with those of Prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate. Sevrain, Berchel, Couthon, and Jaffrès (2017) provide a comprehensive review of the synthesis methods and diverse applications of phosphonic acids, ranging from their use in drug development to surface functionalization, illustrating the broad potential of phosphorus-containing compounds in various scientific and industrial fields C. M. Sevrain, M. Berchel, H. Couthon, P. Jaffrès, 2017.
Propiedades
IUPAC Name |
prop-2-enyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO4/c1-3-7-19-13(17)15-6-4-5-12(18-2)11(15)8-10(16)9-14/h3,11-12H,1,4-9H2,2H3/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWQYKHJYLJONO-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1CC(=O)CBr)C(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCN([C@@H]1CC(=O)CBr)C(=O)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl Bromoridane | |
CAS RN |
117348-70-6 |
Source


|
| Record name | Allyl (2R,3S)-2-(3-bromo-2-oxopropyl)-3-methoxy-1-piperidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)
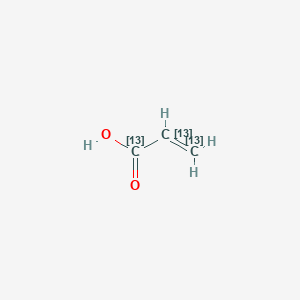
![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)
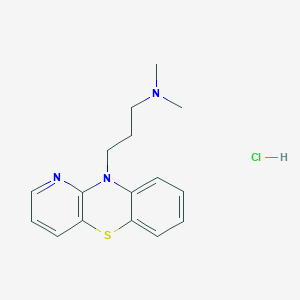
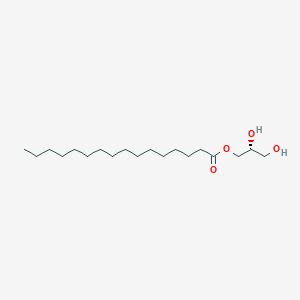
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
